5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane
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Overview
Description
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features a dioxane ring substituted with dimethyl and methylprop-1-en-1-yl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with 2-methylprop-1-en-1-ol. The reaction conditions often include:
- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Reaction temperatures ranging from 50°C to 100°C.
- Solvents like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Generating reactive intermediates: Leading to oxidative stress or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with different substitution patterns.
2,2-Dimethyl-1,3-dioxane: Lacks the methylprop-1-en-1-yl group, leading to different chemical properties.
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxolane: A related compound with a five-membered ring instead of a six-membered ring.
Uniqueness
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both dimethyl and methylprop-1-en-1-yl groups can lead to distinct chemical behavior compared to other dioxane derivatives.
Properties
CAS No. |
55546-14-0 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5,5-dimethyl-2-(2-methylprop-1-enyl)-1,3-dioxane |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-9-11-6-10(3,4)7-12-9/h5,9H,6-7H2,1-4H3 |
InChI Key |
FCYWAHDVFRZKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1OCC(CO1)(C)C)C |
Origin of Product |
United States |
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